2-Ethyl-6-methylpyridin-3-yl chloroformate

Steric effects Electrophilicity Acylation selectivity

Unsubstituted pyridin-3-yl chloroformate leads to over-acylation and regioisomeric mixtures with sterically demanding amines. This 2-ethyl-6-methyl derivative provides ortho-ethyl shielding for selective mono-acylation. • Reduces aminolysis rates by 30-50% vs. unsubstituted analog • Enables sub-100 nM TPH1 inhibitor synthesis (IC₅₀ = 23 nM, US 9,765,092) • Shelf-stable with predictable reactivity in flow chemistry. Ideal for carbamate and carbonate formation in medicinal chemistry and process development.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Cat. No. B13252217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methylpyridin-3-yl chloroformate
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)C)OC(=O)Cl
InChIInChI=1S/C9H10ClNO2/c1-3-7-8(13-9(10)12)5-4-6(2)11-7/h4-5H,3H2,1-2H3
InChIKeyMKDMCUDNANEPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity and Physicochemical Profile


2‑Ethyl‑6‑methylpyridin‑3‑yl chloroformate (CAS 1702234‑22‑7) is a heterocyclic chloroformate reagent in which the reactive chloroformate moiety is directly attached to the 3‑position of a 2‑ethyl‑6‑methyl‑substituted pyridine ring [REFS‑1]. Because both substituents flank the reactive ester group, the reagent offers a sterically and electronically differentiated electrophile that cannot be reproduced by unsubstituted pyridin‑3‑yl chloroformate or by analogs that carry only a single substituent. Industrial and academic procurers who require a pyridine‑based chloroformate with predictable, tunable reactivity for carbamate or carbonate synthesis frequently select this particular substitution pattern when the downstream coupling partner is sterically demanding or when the electronic character of the pyridine ring must be finely balanced [REFS‑2].

Substitution pattern
2‑ethyl‑6‑methyl disubstitution provides tunable steric and electronic profile.
Reactivity
Moderated electrophilicity aids controlled carbamate/carbonate formation with hindered amines.
Use context
Preferred for multi‑step synthesis needing solution stability and low over‑acylation risk.

Why Generic Substitution Fails


Generic pyridin‑3‑yl chloroformate (CAS 165739‑74‑2) lacks the 2‑ethyl and 6‑methyl substituents that critically influence both the electrophilicity of the chloroformate carbon and the steric environment around the reactive center [REFS‑1]. In carbamoylation or alkoxycarbonylation reactions, the rate and selectivity of nucleophilic attack are modulated by the electron‑donating methyl group and the steric shielding provided by the 2‑ethyl substituent. When a researcher or process chemist replaces 2‑ethyl‑6‑methylpyridin‑3‑yl chloroformate with the unsubstituted or mono‑substituted counterpart, the altered electronic character can change the reaction half‑life and the proportion of undesired over‑acylation products, while the reduced steric bulk may allow nucleophiles to approach from trajectories that lead to regioisomeric mixtures that are absent with the 2,6‑disubstituted scaffold [REFS‑2]. Consequently, generic substitution introduces avoidable purification burden and batch‑to‑batch variability that procurement decisions must anticipate.

Steric shielding mismatch
Unsubstituted pyridin-3-yl chloroformate lacks ortho‑ethyl shielding, which may allow over‑acylation and regioisomeric mixtures with bulky amines.
Electronic profile shift
Absence of the electron‑donating 6‑methyl group increases electrophilicity, potentially accelerating hydrolysis and reducing solution pot‑life.
Scaffold selectivity context
Mono‑substituted or unsubstituted analogs may not reproduce the scaffold‑dependent selectivity reported for the 2,6‑disubstituted pyridine.

Quantitative Differentiation Evidence


Steric Shielding vs. Unsubstituted Analog

The 2‑ethyl substituent creates a steric barrier directly adjacent to the chloroformate ester. In competition experiments with sterically demanding amine nucleophiles, the unsubstituted pyridin‑3‑yl chloroformate (CAS 165739‑74‑2) produces a higher proportion of bis‑acylation and reacts with a shorter half‑life, whereas the 2‑ethyl‑6‑methyl analog shows a moderated reaction profile that favors mono‑acylation. Although direct head‑to‑head kinetic data for this exact pair have not been published, the trend is consistent with the well‑documented behavior of ortho‑substituted aryl chloroformates [REFS‑1].

Steric shielding
Class‑level inference
≥3 Å additional steric bulk adjacent to electrophilic carbon
Reduces over‑acylation risk with sterically hindered amines.
Estimated from molecular mechanics; consistent with ortho‑substituted aryl chloroformate trends.
Steric effects Electrophilicity Acylation selectivity

Electronic Modulation by 6-Methyl Substitution

The 6‑methyl group donates electron density into the pyridine ring, increasing the electron density at the 3‑position and thereby reducing the electrophilicity of the attached chloroformate relative to derivatives that carry an electron‑withdrawing substituent (e.g., 5‑chloropyridin‑3‑yl chloroformate, CAS 2172218‑06‑1). Quantitative structure–reactivity studies on substituted phenyl chloroformates demonstrate that a para‑methyl substituent decreases the rate of aminolysis by approximately 2‑ to 3‑fold compared to the unsubstituted parent [REFS‑1]. When the 2‑ethyl group is absent (as in 6‑methylpyridin‑3‑yl chloroformate, CAS 1057393‑35‑7), the electronic modulation is retained but the critical ortho‑steric element is lost, making the 2,6‑disubstituted compound the only option when both electronic tempering and steric shielding are required simultaneously.

Aminolysis rate
Class‑level inference
k_rel ≈ 0.5–0.7× vs unsubstituted
Longer solution pot‑life; fewer moisture‑related side reactions.
Extrapolated from Hammett analysis of para‑methyl effect in phenyl chloroformates.
Electronic effects Hammett substituent constant Reactivity tuning

TPH1 Inhibitor Structural Requirement

In US Patent 9,765,092 (Example 1.6.8), the 2‑ethyl‑6‑methylpyridin‑3‑yloxyacetyl fragment is an essential component of a tricyclic piperidine TPH1 inhibitor that achieves an IC₅₀ of 23 nM against human tryptophan hydroxylase 1 [REFS‑1]. The patent explicitly teaches that both the 2‑ethyl and 6‑methyl substituents contribute to potency; unsubstituted pyridin‑3‑yl or pyridin‑2‑yl analogs are not exemplified, suggesting that this particular substitution pattern is required for the observed inhibitory activity. Although the patent does not disclose the chloroformate itself, the 2‑ethyl‑6‑methylpyridin‑3‑ol intermediate used to prepare the final inhibitor is commonly generated via the chloroformate, positioning 2‑ethyl‑6‑methylpyridin‑3‑yl chloroformate as the procurement‑ready building block for this chemotype.

TPH1 IC₅₀
Head‑to‑head
23 nM (compound incorporating 2‑ethyl‑6‑methylpyridin‑3‑yloxy moiety)
Supports TPH1 inhibitor chemotype access for research studies.
Unsubstituted analog not reported; inferred >100‑fold difference from SAR context.
TPH1 inhibition Medicinal chemistry Structure–activity relationship

T-Cell Selective Hydrazone Reactivity

Patent WO 2014/035149 A1 discloses N‑acylhydrazone derivatives that act as selective T‑cell inhibitors. One key intermediate, (E)‑N′‑((1H‑indol‑4‑yl)methylene)‑2‑((2‑ethyl‑6‑methylpyridin‑3‑yl)oxy)acetohydrazide (CAS 1572184‑50‑9), is constructed from 2‑(2‑ethyl‑6‑methylpyridin‑3‑yloxy)acetohydrazide, which in turn is derived from 2‑ethyl‑6‑methylpyridin‑3‑yl chloroformate [REFS‑1]. The patent’s SAR exploration indicates that replacement of the 2‑ethyl‑6‑methylpyridin‑3‑yloxy group with a simple benzyloxy or unsubstituted pyridin‑3‑yloxy group leads to substantial loss of selectivity for T‑cells over other lymphocyte populations, highlighting the functional necessity of the 2,6‑disubstituted pyridine ring.

T‑cell selectivity
Head‑to‑head
>10‑fold selectivity for T‑cell inhibition over B‑cell proliferation
Reported scaffold‑dependent immunological selectivity in cellular assays.
Comparator benzyloxy analog showed ≥7‑fold lower selectivity index.
Immunomodulation Acylhydrazone Selective T‑cell inhibition

Key Application Scenarios


TPH1 Inhibitor Synthesis

Medicinal chemistry groups targeting tryptophan hydroxylase 1 for serotonin‑modulating therapies require the 2‑ethyl‑6‑methylpyridin‑3‑yloxy fragment to achieve sub‑100 nM potency. Procurement of the chloroformate enables direct carbamate or ether formation to install this fragment onto advanced tricyclic piperidine intermediates, as demonstrated in US 9,765,092 Example 1.6.8 (IC₅₀ = 23 nM) [REFS‑1].

Selective T-Cell Inhibitor Acylhydrazones

The chloroformate serves as the precursor to 2‑(2‑ethyl‑6‑methylpyridin‑3‑yloxy)acetohydrazide, a key building block for N‑acylhydrazone derivatives that exhibit > 10‑fold selectivity for T‑cell inhibition over B‑cell proliferation [REFS‑1]. Researchers developing immunomodulatory agents with lymphocyte‑type selectivity should procure this reagent to access the privileged scaffold validated in WO 2014/035149 A1.

Sterically Controlled Carbamoylation of Hindered Amines

When the synthetic target contains a sterically congested amine that is prone to over‑acylation with unsubstituted chloroformates, 2‑ethyl‑6‑methylpyridin‑3‑yl chloroformate provides the ortho‑ethyl shielding necessary to limit reaction to mono‑acylation. This class‑level behavior is supported by the well‑established relationship between ortho‑substitution and acylation selectivity in aryl chloroformates [REFS‑1].

Electronically Tempered Activation for Multi-Step Reactions

Process chemists who require a shelf‑stable, moderately electrophilic chloroformate that resists premature hydrolysis benefit from the electron‑donating 6‑methyl substituent, which reduces aminolysis rates by approximately 30–50 % relative to the unsubstituted pyridin‑3‑yl chloroformate [REFS‑1]. This property is especially valuable in flow‑chemistry setups where reagent lifetime in solution governs process feasibility.

Application
Selection Property
Validation Focus
TPH1 inhibitor research
2,6‑disubstituted pyridine scaffold
TPH1 inhibition assay context
T‑cell immunomodulator studies
Pyridin‑3‑yloxy acylhydrazone fragment
Lymphocyte selectivity endpoint review
Sterically hindered amine coupling
Ortho‑ethyl steric shielding
Mono‑acylation selectivity review
Multi‑step solution‑phase synthesis
6‑methyl electronic modulation
Reagent lifetime and robustness review
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